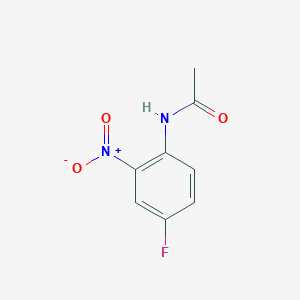

4'-Fluoro-2'-nitroacetanilide

Übersicht

Beschreibung

4’-Fluoro-2’-nitroacetanilide is a chemical compound with the formula C8H7FN2O3 and a molecular weight of 198.1512 . It is also known by its CAS Registry Number: 448-39-5 .

Molecular Structure Analysis

The molecular structure of 4’-Fluoro-2’-nitroacetanilide can be represented by the IUPAC Standard InChI: InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3, (H,10,12) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

4’-Fluoro-2’-nitroacetanilide is a solid at 20°C . It has a melting point of 71.0 to 74.0 °C . The density of 4’-Fluoro-2’-nitroacetanilide is 1.429g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Intermediates

Compounds like 2-Fluoro-4-bromobiphenyl, which share structural similarities with 4'-Fluoro-2'-nitroacetanilide, are key intermediates in the synthesis of pharmaceuticals such as non-steroidal anti-inflammatory drugs. These compounds are developed through sophisticated synthetic pathways that highlight the importance of fluoro-nitro compounds in drug manufacture (Qiu et al., 2009).

Fluorinated Liquid Crystals

The application of fluorinated compounds in the development of liquid crystals demonstrates the utility of fluorine in modifying material properties. Fluorinated liquid crystals exhibit unique physical properties, such as enhanced dielectric anisotropy and optical anisotropy, which are critical for the development of advanced display technologies (Hird, 2007).

Atmospheric Chemistry

Studies on nitrated phenols, including nitro-substituted compounds, provide insights into atmospheric chemistry, particularly in the formation and behavior of pollutants. Such research is essential for understanding the environmental impact of various chemical compounds and developing strategies for pollution control (Harrison et al., 2005).

Biophysical and Biomedical Applications

Radiative decay engineering (RDE) is a field that explores how the emission of fluorophores can be modified to enhance imaging techniques. This research has significant implications for medical diagnostics, DNA sequencing, and the development of new biotechnological tools (Lakowicz, 2001).

Cancer Chemotherapy

Fluorinated pyrimidines, such as 5-fluorouracil and its derivatives, represent a class of compounds used in cancer chemotherapy. These substances, related to fluoro-nitro compounds by virtue of their halogenated structures, underscore the broader potential of fluorinated compounds in therapeutic applications (Heidelberger & Ansfield, 1963).

Safety and Hazards

4’-Fluoro-2’-nitroacetanilide is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and seek medical advice if eye irritation persists .

Eigenschaften

IUPAC Name |

N-(4-fluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBZEUCQENVPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196302 | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2'-nitroacetanilide | |

CAS RN |

448-39-5 | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What can you tell us about the structure of 4'-Fluoro-2'-nitroacetanilide based on this research?

A1: The research primarily used X-ray crystallography to determine the structure of 4'-Fluoro-2'-nitroacetanilide. The key findings are:

- Conformation: The molecule is not perfectly flat. The amide group is rotated 16.30° out of the plane of the aromatic ring, while the nitro group shows a greater rotation of 29.60°. [] This suggests some steric hindrance between these groups and the rest of the molecule.

- Intermolecular Interactions: The molecules arrange themselves in chains held together by "well defined" hydrogen bonds. [] This implies that hydrogen bonding plays a significant role in the solid-state packing of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol](/img/structure/B181001.png)

![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)

![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)

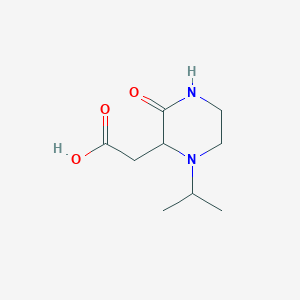

![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)